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Introduction

Fermagate (iron-magnesium hydroxycarbonate) is a non-calcium-containing phosphate binder
developed for the treatment of hyperphosphatemia in patients with end-stage renal disease
undergoing hemodialysis.[1][2][3] Hyperphosphatemia is a common and serious condition in
this patient population, associated with increased cardiovascular morbidity and mortality.[1][4]
Fermagate was designed to bind dietary phosphate in the gastrointestinal tract, thereby
reducing its absorption into the bloodstream.[5] Clinical trials were conducted to evaluate the
efficacy and safety of Fermagate in lowering serum phosphate levels. This document provides
a detailed overview of the methodologies employed in these clinical trials. It should be noted
that the development of Fermagate was discontinued for commercial reasons.[6]

Mechanism of Action

Fermagate is a hydrotalcite-like molecule with a layered crystalline structure. The carbonate
anions located between the layers of iron and magnesium hydroxide are exchanged for
phosphate ions from ingested food within the gastrointestinal tract.[5][7] This forms an insoluble
complex that is then excreted, preventing the absorption of dietary phosphate.
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Mechanism of action of Fermagate in the Gl tract.

Clinical Trial Designs

Fermagate has been evaluated in both Phase Il and Phase lll clinical trials. The general
design of these studies was randomized, controlled, and often double-blinded or open-label
depending on the phase and comparator.[1][2][8]

Phase Il Study Design

A representative Phase Il study was a randomized, double-blind, placebo-controlled, parallel-
group trial conducted in the United Kingdom.[1][9]

» Objective: To assess the efficacy and safety of multiple oral doses of Fermagate compared
to placebo in hemodialysis patients with hyperphosphatemia.[1][8]

o Patient Population: Adult patients (=18 years) on a stable thrice-weekly hemodialysis
regimen for at least 3 months.[1][9]
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« Intervention: Patients were randomized to one of three arms:
o Fermagate 1 g three times daily[1][2]
o Fermagate 2 g three times daily[1][2]
o Placebo three times daily[1][2]

o Duration: The treatment period was 21 days.[1][9]

e Primary Endpoint: The primary efficacy endpoint was the reduction in serum phosphate
levels from baseline to the end of the treatment period.[1][9]

Phase lll Study Designs

Phase Il studies were designed to confirm the efficacy and safety of Fermagate against active
comparators.

 Fermagate vs. Sevelamer Hydrochloride: An open-label, randomized, controlled, parallel-
group study was designed to compare the safety and efficacy of Fermagate to sevelamer
hydrochloride.

o Randomization: 2:1 ratio (Fermagate:Sevelamer).

o Objective: To establish the non-inferiority of Fermagate to sevelamer hydrochloride in
lowering serum phosphate.[10]

o Fermagate vs. Lanthanum Carbonate and Placebo: A two-stage, re-randomization study
was designed.[8][9]

o Stage 1 (Open-label): Randomized comparison of Fermagate versus lanthanum
carbonate to demonstrate non-inferiority.[8][9]

o Stage 2 (Double-blind): Patients on Fermagate from Stage 1 were re-randomized to either
continue Fermagate or switch to placebo to demonstrate the superiority of Fermagate.[S]

[9]
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Phase Il clinical trial workflow for Fermagate.

Experimental Protocols
Patient Selection (Inclusion/Exclusion Criteria)

Inclusion Criteria:
+ Male or female, aged 18 years or older.[1][10]

e On a stable hemodialysis regimen (at least 3 times per week) for a minimum of 12 weeks
prior to screening.[1][10]
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o Written informed consent provided.[1][10]

o For subjects on phosphate binders at screening, a stable dose for at least one month prior
was required.[8]

Exclusion Criteria:

History of hemochromatosis.[1]

Serum ferritin concentration 21000 ng/mL.[1]

Clinically significant gastrointestinal motility disorder, dysphagia, or swallowing disorder.[1]

Current hemoglobin level <10 g/dL.[1]

Female patients of childbearing potential not using effective contraception.[1]

Washout Period

Prior to randomization, patients underwent a washout period where all existing phosphate
binders were discontinued. This period typically lasted for 2 to 4 weeks to allow serum
phosphate levels to rise to a predefined threshold (e.g., 21.94 mmol/L).[10]

Dosing and Administration

Fermagate and placebo were administered orally in capsules, typically three times a day just
before meals.[1][9] To maintain blinding in placebo-controlled trials, the number of capsules
was kept consistent across all treatment arms.[1] For example, if the 2g dose required 8
capsules, the 1g group would receive 4 active and 4 placebo capsules, and the placebo group
would receive 8 placebo capsules.[1]

Sample Collection and Analysis

Blood samples were collected at regular intervals throughout the study, including during the
screening, washout, treatment, and follow-up periods.[1] Samples were typically drawn pre-
dialysis.[1]
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o Efficacy Parameters: Serum phosphate, calcium, magnesium, and parathyroid hormone
(PTH) levels were measured.[8]

o Safety Parameters: Hematology, coagulation, and biochemistry panels were assessed. Iron
parameters such as serum iron, ferritin, transferrin, and total iron-binding capacity were also
monitored.[1][8]

Statistical Analysis

The primary efficacy analysis was typically performed on the intention-to-treat (ITT) population.
An Analysis of Covariance (ANCOVA) model was commonly used to compare the change in
serum phosphate from baseline to the end of treatment between the different arms, with the
baseline serum phosphate level as a covariate.[1]

Data Presentation
Phase |l Efficacy Data

Parameter Placebo Fermagate 1g TID Fermagate 2g TID

Number of Patients

21 21 21
(ITT)
Baseline Serum

2.16 2.16 2.16
Phosphate (mmol/L)
End of Treatment
Serum Phosphate 2.14 1.71 1.47
(mmol/L)
Mean Change from

-0.02 -0.45 -0.69

Baseline (mmol/L)

Data adapted from a Phase Il study.[1]

Adverse Events in Phase Il Study
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Adverse Event Fermagate 1g TID Fermagate 2g TID
Placebo (n=21)
Type (n=21) (n=21)
Any Adverse Event 12 (57%) 10 (48%) 18 (86%)
Gastrointestinal
_ 5 (24%) 4 (19%) 15 (71%)
Disorders
Diarrhea 1 (5%) 1 (5%) 9 (43%)
Discolored Feces 0 (0%) 1 (5%) 6 (29%)

Data represents the number of patients experiencing at least one event.[1]

Conclusion

The clinical trial methodology for Fermagate in hemodialysis patients involved robust study
designs to evaluate its efficacy and safety as a phosphate binder. The trials progressed from
placebo-controlled Phase Il studies to active-comparator Phase Il studies. The primary
endpoint was consistently the reduction of serum phosphate levels. While Fermagate
demonstrated efficacy in lowering serum phosphate, its development was ultimately halted.
These application notes and protocols provide a comprehensive overview of the clinical
evaluation process for this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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